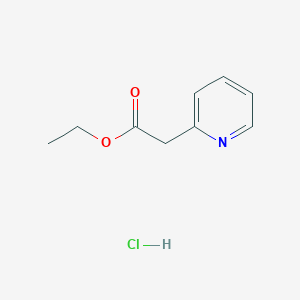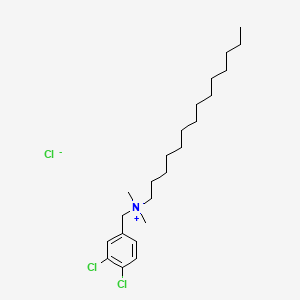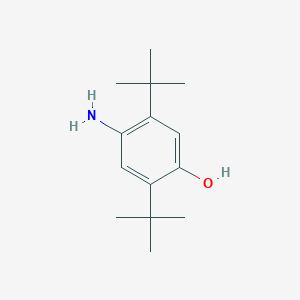
Propyl dichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is a derivative of dichloroacetic acid where the hydrogen atoms of the methyl group are replaced by chlorine atoms. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Propyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions generally include heating the reactants under reflux to achieve a high yield of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of high-purity reactants and catalysts ensures the production of high-quality this compound suitable for various applications .
化学反応の分析
Types of Reactions
Propyl dichloroacetate undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base to neutralize the released hydrochloric acid.
Major Products Formed
Hydrolysis: Dichloroacetic acid and propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propyl dichloroacetate has several scientific research applications, including:
作用機序
Propyl dichloroacetate exerts its effects primarily through the inhibition of pyruvate dehydrogenase kinase, an enzyme that regulates the pyruvate dehydrogenase complex . By inhibiting this enzyme, this compound promotes the conversion of pyruvate to acetyl-CoA, thereby enhancing oxidative phosphorylation and reducing glycolysis. This shift in metabolic pathways can lead to decreased lactate production and altered energy metabolism in cells .
類似化合物との比較
Similar Compounds
Dichloroacetic acid (DCA): A closely related compound with similar inhibitory effects on pyruvate dehydrogenase kinase.
Monochloroacetic acid: Another chloroacetic acid derivative with different reactivity and applications.
Uniqueness
Propyl dichloroacetate is unique due to its ester functional group, which imparts different chemical properties compared to its parent acid, dichloroacetic acid. The ester group makes this compound more lipophilic, potentially enhancing its ability to penetrate cell membranes and exert its effects intracellularly .
By understanding the properties, synthesis, reactions, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
特性
CAS番号 |
37587-81-8 |
|---|---|
分子式 |
C5H8Cl2O2 |
分子量 |
171.02 g/mol |
IUPAC名 |
propyl 2,2-dichloroacetate |
InChI |
InChI=1S/C5H8Cl2O2/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
InChIキー |
AHRFMMRLDGAHBM-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


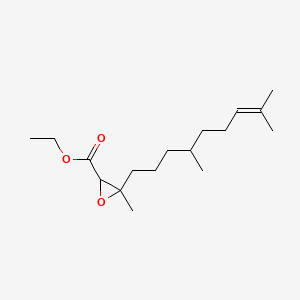
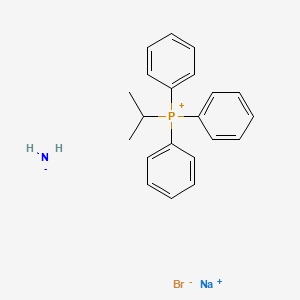
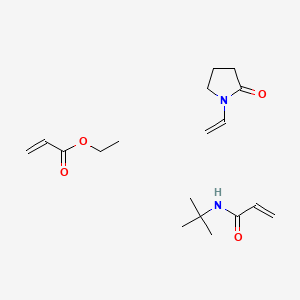
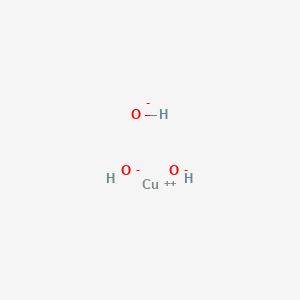
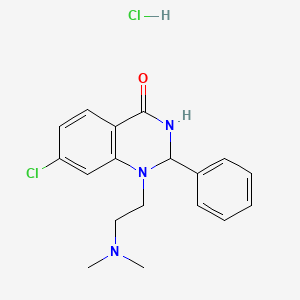
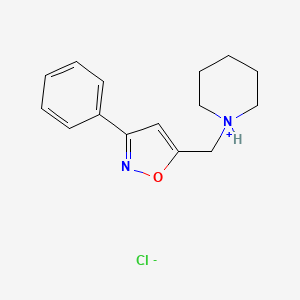
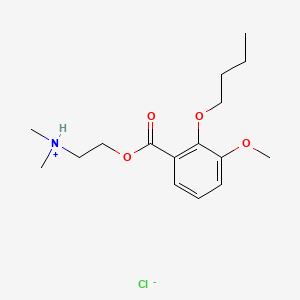
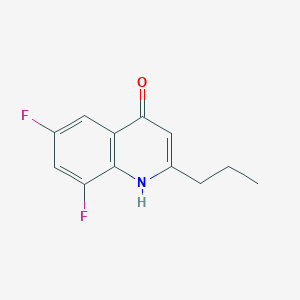
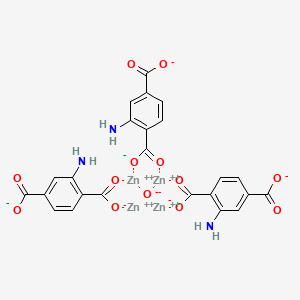
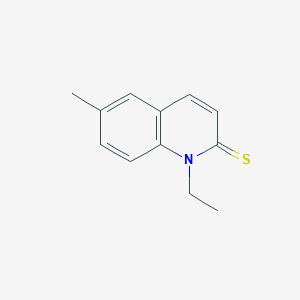
![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)
